molecular formula C19H29O6P B590751 2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid CAS No. 128948-01-6

2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid

Katalognummer: B590751
CAS-Nummer: 128948-01-6
Molekulargewicht: 384.409
InChI-Schlüssel: BGHVPSAAFKIBID-ICCFGIFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid: is a complex organic compound with a unique structure that includes multiple functional groups

Eigenschaften

CAS-Nummer

128948-01-6

Molekularformel

C19H29O6P

Molekulargewicht

384.409

IUPAC-Name

2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid

InChI

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26?/m1/s1

InChI-Schlüssel

BGHVPSAAFKIBID-ICCFGIFFSA-N

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O

Synonyme

{(S)-[(R)-2-METHYL-1-PROPIONYLOXYPROPOXY](4-PHENYLBUTYL)PHOSPHINOYL}ACETIC ACID

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid typically involves multiple steps, including esterification, phosphorylation, and acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction conditions and purification techniques is essential to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus or acetic acid moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology: In biological research, [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid may be used to study enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: In industrial applications, it may be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

  • **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid
  • **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]propionic acid
  • **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]butyric acid

Uniqueness: The uniqueness of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.